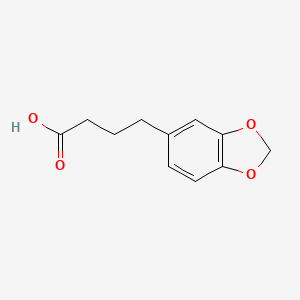

4-(1,3-Benzodioxol-5-yl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

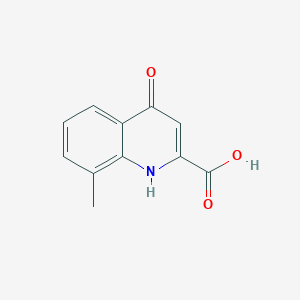

4-(1,3-Benzodioxol-5-yl)butanoic acid is a chemical compound that can be associated with a class of substances that have a benzodioxole structure—a benzene ring fused to a dioxole ring. While the specific compound is not directly studied in the provided papers, related compounds with the benzodioxole moiety have been investigated for various properties and activities. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been synthesized and evaluated for their psychoactive effects, suggesting that the benzodioxole moiety can impart significant biological activity .

Synthesis Analysis

The synthesis of compounds related to 4-(1,3-Benzodioxol-5-yl)butanoic acid involves the preparation of alpha-ethyl phenethylamine derivatives, where an asymmetric synthesis approach is used to prepare enantiomers of these compounds . This indicates that the synthesis of similar compounds can be achieved through careful manipulation of the starting materials and reaction conditions to obtain the desired stereochemistry.

Molecular Structure Analysis

Although the molecular structure of 4-(1,3-Benzodioxol-5-yl)butanoic acid is not directly analyzed in the papers, studies on related compounds provide insights into the molecular structure analysis. For example, quantum chemical calculations such as Density Functional Theory (DFT) can be used to evaluate the molecular structure and vibrational spectra of related compounds . These methods can be applied to 4-(1,3-Benzodioxol-5-yl)butanoic acid to predict its molecular geometry, vibrational modes, and electronic properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with the benzodioxole structure can be diverse. The provided papers do not detail specific reactions for 4-(1,3-Benzodioxol-5-yl)butanoic acid, but the synthesis and functionalization of related compounds suggest that these molecules can undergo various chemical transformations. For example, the synthesis of benzimidazolyl butanoic acids involves the preparation of the heterocyclic ring and subsequent functionalization at specific positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Benzodioxol-5-yl)butanoic acid can be inferred from studies on similar compounds. Techniques such as IR spectroscopy, NMR, and UV-Vis spectroscopy can be employed to determine the physical properties like vibrational frequencies, chemical shifts, and absorption maxima . Theoretical calculations can also provide information on the electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and non-linear optical properties . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, including pharmaceuticals and materials science.

科学研究应用

Synthesis and Antioxidant Properties

Research indicates that derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid, such as those created during the synthesis of various nitriles and carboxylic acids, demonstrate notable antioxidant properties. These compounds have been evaluated for their ability to initiate Body Oxidative Damage (BOD) non-enzymatically, showing potential in antioxidant applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Chemokine Receptor Antagonism

Some derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid, specifically 4-(2-arylindol-3-yl) butanoic acid derivatives, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential therapeutic uses in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

Choleretic Activity

A study on 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids revealed general choleretic activity, with some acids showing superior activity compared to the model compound and even dehydrocholic acid. This highlights potential applications in stimulating bile production (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Corrosion Inhibition on Iron Surface

Derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid have been explored as green corrosion inhibitors for iron surfaces. These Piperine derivatives, including 5-(1,3-benzodioxol-5-yl) penta-2,4-dienoic acid, demonstrated effective interaction with iron, suggesting their potential use in preventing corrosion (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).

Synthesis and Molecular Structure Analysis

4-(1,3-Benzodioxol-5-yl)butanoic acid has been utilized in the synthesis and molecular structure analysis of various compounds. For example, its role in the synthesis of novel indole-based hybrid oxadiazole scaffolds, which have demonstrated potent urease inhibitory potential, highlights its importance in the development of new therapeutic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

属性

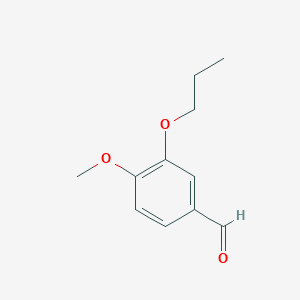

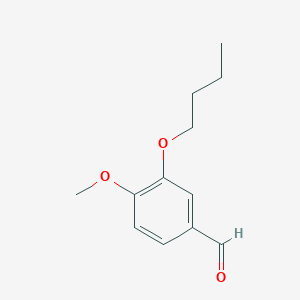

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVMVBWTRNTJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326561 |

Source

|

| Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzodioxol-5-yl)butanoic acid | |

CAS RN |

41303-44-0 |

Source

|

| Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。